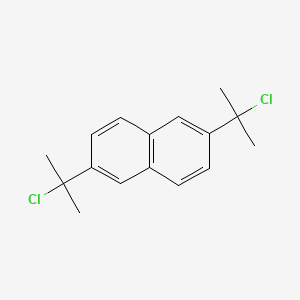
2,6-Bis(2-chloropropan-2-yl)naphthalene
Cat. No. B8465276
M. Wt: 281.2 g/mol
InChI Key: NRBTWAXOCZOLMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04399074
Procedure details


2,6-Bis(-1chloro-1-methylethyl)naphthalene (0.178 mole) was prepared by passing a stream of dry gasous hydrogen chloride through a methylene dichloride suspension of 2, 6-diisopropenylnaphthalene (37.2 g, 0.18 mole) which had previously been cooled to 4° C. After conversion of the diisopropenylnaphthalene to the dichloride the solvent was removed in vacuo at 30° C. leaving an off-white solid. The solid was redissolved in 250 ml. of methylene dichloride, cooled to 4° C. and slowly added to a cooled (4° C.) methylene dichloride suspension of sodium cyanate/zinc chloride catalyst solution. The catalyst solution had previously been prepared by vigorously stirring a suspension of zinc chloride (2.0 g,0.014 mole), pyridine (2.46 g, 0.03 mole), anhydrous, 90% sodium cyanate (34 g 0.47 mole) and 0.25 ml of water in 300 ml methylene dichloride for 2 hours at ambient temperature.



Name
sodium cyanate
Quantity
34 g
Type
reactant
Reaction Step Three




Name
sodium cyanate zinc chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four




Identifiers


|
REACTION_CXSMILES
|
[ClH:1].[C:2]([C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[C:10]([C:15]([CH3:17])=[CH2:16])[CH:11]=2)[CH:6]=1)([CH3:4])=[CH2:3].N1C=CC=CC=1.[O-]C#N.[Na+].C(Cl)[Cl:29]>[O-]C#N.[Na+].[Cl-].[Zn+2].[Cl-].[Cl-].[Zn+2].[Cl-].O>[Cl:1][C:15]([C:10]1[CH:9]=[CH:8][C:7]2[C:12](=[CH:13][CH:14]=[C:5]([C:2]([CH3:4])([Cl:29])[CH3:3])[CH:6]=2)[CH:11]=1)([CH3:17])[CH3:16] |f:3.4,6.7.8.9.10,11.12.13|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
2.46 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Step Three
|
Name
|
sodium cyanate
|
|
Quantity
|
34 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-]C#N.[Na+]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0.25 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
sodium cyanate zinc chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[O-]C#N.[Na+].[Cl-].[Zn+2].[Cl-]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
Step Six
|
Name
|
|
|
Quantity
|
37.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)(C)C1=CC2=CC=C(C=C2C=C1)C(=C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
4 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
by vigorously stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After conversion of the diisopropenylnaphthalene to the dichloride the solvent was removed in vacuo at 30° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
leaving an off-white solid
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The solid was redissolved in 250 ml
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
slowly added to
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
a cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The catalyst solution had previously been prepared
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC(C)(C)C1=CC2=CC=C(C=C2C=C1)C(C)(Cl)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.178 mol |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
